(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Description
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H19NO5S2 and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Ring Opening of Benzothienooxazines
This study discusses the synthesis of benzothienooxazines, which are structurally related to the query compound. The process involves reactions with cyclohexylcarbodiimide and subsequent transformations, highlighting methodologies that could be relevant for synthesizing and manipulating similar complex molecules (Ried, Oremek, & Guryn, 1981).
Antimicrobial Activity of Dihydrobenzo[b][1,4]thiazepines
A study on the synthesis of 2,3-dihydrobenzo[b][1,4]thiazepines and their evaluation for antibacterial and antifungal activities indicates the potential of such compounds in antimicrobial research. This suggests that compounds with similar frameworks might also possess useful biological activities (Kumar et al., 2013).
B-Raf Inhibitory and Anti-Proliferation Activities
Research involving novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives evaluated for B-Raf inhibitory and anti-proliferation activities highlights the therapeutic potential of such compounds in cancer treatment. This work emphasizes the importance of structural motifs similar to those in the query compound for medicinal chemistry and drug design (Yang et al., 2012).
Potential Applications in Material Science
- Excited State Properties for Fluorescence Efficiency: The study of excited state properties of thermally activated delayed fluorescence molecules, including those with dibenzo[b,d]thiophen structures, provides insights into their application in materials science, particularly in organic light-emitting diodes (OLEDs). Such research underscores the significance of structural elements present in the query compound for developing advanced materials (Fan et al., 2018).
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c20-18(13-3-1-4-14-17(13)24-10-9-23-14)19-7-6-16(15-5-2-11-25-15)26(21,22)12-8-19/h1-5,11,16H,6-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVIAPNHXMFOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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